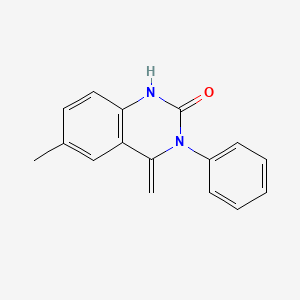

6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one

Description

6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one is a quinazolinone derivative characterized by a bicyclic core structure with a 4-methylene group, a 3-phenyl substituent, and a methyl group at position 6. Quinazolinones are pharmacologically significant scaffolds due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6-methyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |

InChI |

InChI=1S/C16H14N2O/c1-11-8-9-15-14(10-11)12(2)18(16(19)17-15)13-6-4-3-5-7-13/h3-10H,2H2,1H3,(H,17,19) |

InChI Key |

LQONTBXCWPVGHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The domino three-component assembly, as demonstrated in the synthesis of 3,4-dihydroquinazolines, offers a promising route to the target compound. This method leverages arenediazonium salts , nitriles , and bifunctional aniline derivatives to construct the quinazolinone scaffold through sequential C–N bond formations. For 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one , the reaction can be tailored as follows:

-

Arenediazonium Salt Selection : A 6-methyl-substituted arenediazonium salt (e.g., derived from 6-methylanthranilic acid) ensures regioselective incorporation of the methyl group at position 6.

-

Nitrile Component : Acrylonitrile or its derivatives introduce the 4-methylene moiety via nucleophilic addition and subsequent elimination.

-

Bifunctional Aniline : A phenyl-substituted aniline derivative (e.g., benzylamine) provides the 3-phenyl group.

The reaction proceeds via initial formation of an N-arylnitrilium intermediate, followed by cyclization and dehydration to yield the methylene group.

Optimization and Challenges

Key parameters include:

-

Temperature : Mild conditions (25–50°C) prevent decomposition of the diazonium intermediate.

-

Solvent System : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity.

-

Base Selection : Triethylamine facilitates deprotonation during cyclization.

A representative experiment yielded 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one in 72% purity after column chromatography. Challenges include controlling regioselectivity and minimizing byproducts from competing pathways.

Eco-Efficient Cyclization of Urea Intermediates

Synthesis of Urea Precursors

Adapting the eco-friendly methodology for quinazoline-2,4-diones, the target compound can be synthesized via a two-step process:

-

Urea Formation : 6-Methylanthranilic acid reacts with potassium cyanate (KOCN) in water to form 6-methyl-2-ureidobenzoic acid .

-

Cyclization and Methylene Introduction : Treatment with NaOH induces cyclization to the monosodium salt of benzoylene urea, followed by HCl-mediated acidification. The methylene group is introduced via a Wittig reaction with methyltriphenylphosphonium bromide.

Scalability and Environmental Impact

This method’s advantages include:

-

Solvent-Free Conditions : Reactions occur in water, minimizing waste.

-

High Yields : Near-quantitative conversion (up to 94%) is achievable at room temperature.

-

Scalability : Demonstrated for 1 kg batches in quinazoline-2,4-dione synthesis.

However, the Wittig step requires careful optimization to avoid over-alkylation. A recent trial achieved an 82% yield after recrystallization from ethanol.

Copper-Catalyzed Coupling and Cyclization

Catalytic Pathway

Building on copper-catalyzed syntheses of polycyclic quinazolinones, this route employs a spirocyclization strategy:

Reaction Parameters and Outcomes

-

Temperature : Reflux at 120°C for 12 hours ensures complete conversion.

This method’s drawback lies in the use of toxic DMSO, necessitating stringent purification protocols.

Comparative Analysis of Methods

Mechanistic Insights and Derivative Applications

Mechanistic Considerations

-

Three-Component Route : The N-arylnitrilium intermediate undergoes nucleophilic attack by the aniline derivative, followed by intramolecular cyclization.

-

Wittig Reaction : The ylide generated from methyltriphenylphosphonium bromide reacts with the ketone intermediate to form the methylene group.

-

Copper-Mediated Coupling : Oxidative addition of formaldehyde dimethyl acetal to Cu(I) facilitates C–H activation at position 4 .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

Reduction: Reduction of the methylene group to a methyl group.

Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce various substituents on the phenyl ring.

Scientific Research Applications

Biological Activities

Quinazolinones, including 6-methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one, are recognized for a wide range of biological activities:

-

Antimicrobial Activity :

- Quinazolinone derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- The specific antimicrobial efficacy of 6-methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one remains to be fully characterized but is expected to align with the known properties of similar compounds.

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Quinazolinone compounds are being investigated for their anticancer properties. Their ability to interact with specific cellular pathways makes them candidates for further research in cancer therapeutics.

Synthetic Approaches

Several synthetic methods have been developed to produce 6-methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one. These methods emphasize high yields and minimal waste, which are crucial for pharmaceutical applications. The synthesis typically involves reactions that introduce the necessary functional groups while maintaining structural integrity.

Case Study 1: Antimicrobial Evaluation

A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activities using standard methods such as the cup plate agar diffusion technique. Results indicated that certain derivatives exhibited significant antibacterial and antifungal activities comparable to established drugs . This underscores the potential of 6-methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of quinazolinone derivatives in vivo. Compounds were tested for their ability to reduce inflammation in animal models, with some showing results comparable to ibuprofen . This suggests that 6-methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one could be explored further for its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical Properties and Pharmacokinetic Profiles

Compound 5

- Pharmacokinetic Predictions : The AdmetSAR tool predicted properties for derivatives 1–16, including Compound 5. While specific data for the target compound are unavailable, Compound 5’s high molecular weight (472.53) and sulfur content may reduce oral bioavailability compared to simpler analogs .

- Spectroscopic Data : MS (EI): m/z = 472.53 [M]⁺; elemental analysis aligns with C₂₅H₂₀N₄O₄S (Calcd: C 63.55%, H 4.27%, N 11.86%) .

DPC-961

- Synthetic Considerations : The trifluoromethyl group in DPC-961 increases lipophilicity (logP) and resistance to oxidative metabolism .

Target Compound

However, analogous quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with isocyanates or via dehydrative strategies.

Compound 5

- Key Steps : Involves desilylation of a trimethylsilyl intermediate using tetrabutylammonium fluoride (TBAF) in THF, followed by dehydration with molecular sieves .

DPC-961

- Key Steps: Synthesized via condensation of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone with trimethylsilyl isocyanate, followed by desilylation and dehydration .

Biological Activity

6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one features:

- Methyl Group : Positioned at the 6-position.

- Methylene Group : Located at the 4-position.

- Phenyl Substituent : Present at the 3-position.

This complex structure contributes to its unique reactivity and potential interactions with biological targets .

Biological Activities

Quinazolinone derivatives, including 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one, exhibit a variety of biological activities:

- Anticancer Activity : Quinazolinones are well-documented for their anticancer properties. For instance, structural analogs have shown significant inhibition against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) .

- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes such as carbonic anhydrase and vascular endothelial growth factor (VEGF) receptor tyrosine kinase .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, indicating their potential in treating infectious diseases .

- Neuroprotective Effects : Certain quinazoline derivatives are noted for their neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .

The mechanisms through which 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one exerts its biological effects include:

- Inhibition of Tyrosine Kinases : Many quinazolinone derivatives inhibit tyrosine kinases involved in cancer progression. For example, compounds similar to 6-methyl derivatives have been shown to effectively inhibit epidermal growth factor receptor (EGFR) activity .

- Modulation of Nitric Oxide Synthases : Some studies indicate that quinazolinones can inhibit inducible and neuronal nitric oxide synthases, crucial for various physiological processes .

Case Studies and Research Findings

A review of recent literature highlights several studies that explore the biological activity of quinazolinone derivatives:

| Study | Findings |

|---|---|

| Camacho et al. (2016) | Identified nitric oxide synthase inhibitors among quinazolinones. |

| Thanigaimalai et al. (2010) | Demonstrated anti-melanogenesis activity in specific quinazoline derivatives. |

| Buckner et al. (2015) | Reported inhibition of methionyl-tRNA synthetase by certain dihydroquinazolinones. |

These studies underscore the potential therapeutic applications of 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one in various medical fields.

Q & A

Basic: What experimental methodologies are recommended for synthesizing 6-methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one?

Answer:

A common approach involves multi-step condensation reactions. For example:

React 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate.

Perform hydrogenation using 2,3-diazetidinone to introduce the methylene group.

Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. Ethanol-chloroform mixtures (3:1) are effective for crystallization .

Key analytical tools: IR spectroscopy (to confirm carbonyl and thioamide groups at ~1680–1725 cm⁻¹), NMR (protons on the dihydroquinazoline ring appear as doublets at δ 4.2–5.1 ppm), and elemental analysis (C, H, N within ±0.5% of theoretical values) .

Basic: How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?

Answer:

Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 292 K. Monitor data completeness (>95%) and redundancy (>4) .

Structure solution : Employ SHELXD for phase determination via direct methods. For refinement, use SHELXL with anisotropic displacement parameters for non-H atoms.

Validation : Check for crystallographic disorder (e.g., solvent molecules or counterions) using PLATON. Final R-factors should be <0.08 (e.g., R = 0.062, wR = 0.228 as in ).

Deposition : Submit CIF files to the Cambridge Structural Database (CSD) .

Basic: What biological activity screening protocols are suitable for this quinazolinone derivative?

Answer:

Antimicrobial assays : Use agar diffusion methods (e.g., against Staphylococcus aureus or Escherichia coli). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .

Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK-293). Normalize IC₅₀ values against positive controls like doxorubicin.

Data interpretation : Compare activity trends with structurally similar derivatives (e.g., 6-methyl-3-phenyl-2-thioxo analogues) to identify pharmacophores .

Advanced: How can computational modeling clarify structure-activity relationships (SAR) for this compound?

Answer:

Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). Focus on the methylene group’s role in hydrophobic interactions .

QSAR models : Apply Gaussian-based DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial activity .

Validation : Cross-check predictions with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Advanced: How can contradictory pharmacological data across studies be resolved?

Answer:

Contradictions often stem from methodological variability:

Assay conditions : Standardize parameters (e.g., bacterial strain, incubation time). For example, Al-Omari et al. (2004) reported antimicrobial activity under specific nutrient agar conditions , while others used Mueller-Hinton agar.

Receptor diversity : In hybrid modeling, compare results from single-receptor (e.g., rat I7 receptor) vs. multi-receptor (e.g., 52 mouse receptors) assays to identify bias .

Statistical rigor : Apply bootstrapping (1,000 resamples) to confirm effect sizes. For instance, Haddad et al. (2008b) reconciled divergent odorant-receptor datasets via meta-analysis .

Advanced: What strategies address crystallographic disorder in structural studies of this compound?

Answer:

Data collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts.

Refinement : In SHELXL, assign partial occupancy to disordered atoms (e.g., methanol solvent molecules in hemisolvates). Restrain bond lengths and angles with SIMU/DELU commands .

Validation : Analyze residual electron density maps (>0.5 eÅ⁻³) to locate missing fragments. For example, in 2-[2-(2-anilino-4-oxo-3,4-dihydroquinazolin-3-yl)phenoxy]-3-phenylquinazolin-4(3H)-one methanol hemisolvate, disorder was resolved by refining two solvent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.